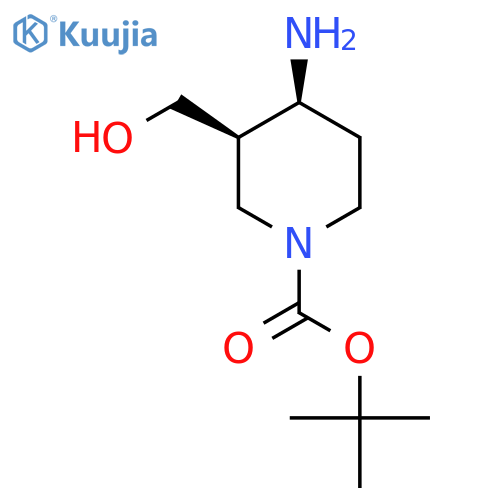Cas no 1227487-29-7 (tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)
tert-ブチル (3S,4R)-4-アミノ-3-(ヒドロキシメチル)ピペリジン-1-カルボキシレートは、キラルピペリジン骨格を有する高純度の有機化合物です。立体選択的に合成された本製品は、(3S,4R)という絶対配置を有し、医薬品中間体としての高い有用性を示します。特徴的な1級アミンとヒドロキシメチル基を同時に有するため、多様な誘導体化が可能です。Boc保護基を有することでアミン部位の選択的反応が容易であり、医薬品開発における構造最適化プロセスに適しています。高い立体純度と安定性を兼ね備えており、創薬研究における信頼性の高い構築ブロックとして利用されます。

1227487-29-7 structure
商品名:tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
CAS番号:1227487-29-7
MF:C11H22N2O3
メガワット:230.303983211517
MDL:MFCD29925463
CID:2131130
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- cis-1-Boc-4-amino-3-piperidinemethanol
- (3R,4S)-tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
- JJYWLFQRQOTSKA-IUCAKERBSA-N
- FCH3932906
- tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
- (3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine
-
- MDL: MFCD29925463
- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
- InChIKey: JJYWLFQRQOTSKA-IUCAKERBSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CC[C@@H]([C@H](CO)C1)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 250
- トポロジー分子極性表面積: 75.8
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1130339-5g |
(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1227487-29-7 | 95% | 5g |
$7705 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130339-500mg |
(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1227487-29-7 | 95% | 500mg |
$1430 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130339-250mg |
(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1227487-29-7 | 95% | 250mg |
$890 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0113-250MG |
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1227487-29-7 | 95% | 250MG |
¥ 4,303.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0113-5G |
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1227487-29-7 | 95% | 5g |
¥ 32,254.00 | 2023-03-15 | |
| eNovation Chemicals LLC | Y1130339-50mg |
(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1227487-29-7 | 95% | 50mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130339-250mg |
(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1227487-29-7 | 95% | 250mg |
$890 | 2025-02-26 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1735-100mg |
(3S,4R)-1-Boc-4-amino-3-hydroxymethyl-piperidine |
1227487-29-7 | 96% | 100mg |
¥4354.48 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0113-100mg |
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1227487-29-7 | 95% | 100mg |
¥2644.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433321-100mg |
Tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
1227487-29-7 | 98% | 100mg |
¥4405.00 | 2024-08-09 |
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Oliver D. John Food Funct., 2020,11, 6946-6960
1227487-29-7 (tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate) 関連製品
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1227487-29-7)tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate

清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):331.0/529.0/882.0/1323.0